2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid
Description
2-{4-[Cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid is a heterocyclic compound featuring a pyrazole core substituted at the 4-position with a sulfamoyl group (comprising cyclopropyl and propyl substituents) and an acetic acid moiety at the 1-position.
Properties
IUPAC Name |
2-[4-[cyclopropyl(propyl)sulfamoyl]pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-5-14(9-3-4-9)19(17,18)10-6-12-13(7-10)8-11(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADUTNPFJCAYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CC1)S(=O)(=O)C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclopropyl(propyl)sulfamoyl group: This step involves the reaction of the pyrazole intermediate with cyclopropyl(propyl)sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the acetic acid moiety: The final step involves the reaction of the sulfamoyl-substituted pyrazole with bromoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.
Substitution: Substituted derivatives with nucleophiles replacing the sulfonyl group.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Introduction of the Sulfamoyl Group : The pyrazole intermediate reacts with cyclopropyl(propyl)sulfonyl chloride in the presence of a base.
- Attachment of Acetic Acid Moiety : The final step involves the reaction with bromoacetic acid under basic conditions.
These synthetic routes can be optimized for yield and purity, potentially incorporating green chemistry principles to minimize environmental impact.
Medicinal Chemistry
This compound has been explored for various therapeutic properties:
- Anti-inflammatory Activity : Studies have shown that modifications to the sulfamoyl group can enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Case studies indicate that certain derivatives exhibit significant antitumor activity against specific cancer cell lines, suggesting potential as anticancer agents .
- Biochemical Probes : The compound may serve as a biochemical probe for studying enzyme inhibition and receptor interactions, providing insights into metabolic pathways .
The compound's biological activities have been investigated through various assays:
- Antimicrobial Testing : Several pyrazole derivatives have demonstrated notable antimicrobial activity against bacterial strains, indicating potential as antibiotic candidates .
- Antioxidant Properties : Research has highlighted the antioxidant capabilities of related compounds, which may contribute to their therapeutic efficacy .
Industrial Applications
In addition to its pharmaceutical potential, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings that require enhanced chemical stability or biological compatibility .
Antitumor Efficacy Study
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that structural modifications significantly influenced antitumor activity against various cancer cell lines.
Anti-inflammatory Activity Assessment
Compounds were evaluated for their ability to reduce TNF-α levels in macrophage models. Findings suggested that specific structural changes could lead to improved anti-inflammatory effects.
Antimicrobial Testing
A range of pyrazole derivatives was screened against various bacterial strains. Some exhibited significant growth inhibition, marking them as candidates for further development as antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key factors influencing efficacy include:
- Substituent Variations : Modifications on the pyrazole ring and sulfamoyl group can significantly alter potency against specific targets.
- Hydrogen Bonding : The ability to form hydrogen bonds with target proteins enhances binding affinity, which is critical for therapeutic effectiveness.
Mechanism of Action
The mechanism of action of 2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyrazole substituents or the carboxylic acid side chain. Below is a detailed comparison with three closely related compounds:
Key Differences and Implications:
- Sulfamoyl vs.
- Cyclopropane vs. Fmoc-Piperazine : The cyclopropane ring provides steric hindrance and metabolic stability, whereas the Fmoc-piperazine derivative () is tailored for solid-phase peptide synthesis due to its orthogonal protecting group .
- Molecular Weight and Complexity : The target compound’s higher molecular weight and branched substituents suggest reduced membrane permeability compared to simpler analogs like 1H-pyrazol-1-ylacetic acid .
Research Findings and Functional Insights
While explicit biological data for the target compound are absent in the provided evidence, structural comparisons allow inferences:
- Sulfamoyl Group : This moiety is critical in drugs like sulfonamide antibiotics (e.g., sulfamethoxazole) and carbonic anhydrase inhibitors. The cyclopropyl-propyl substitution may reduce off-target interactions compared to aryl-sulfonamides.
- Acetic Acid Moiety : Common in prodrugs (e.g., ACE inhibitors), this group could facilitate salt formation for improved bioavailability or act as a linker in conjugates.
Biological Activity
2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid (CAS No. 1153288-92-6) is a synthetic compound belonging to the pyrazole family, which has gained attention for its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula: C11H17N3O4S
- Molecular Weight: 287.34 g/mol
- Structure: The compound features a pyrazole ring substituted with a sulfamoyl group and an acetic acid moiety, which may influence its biological interactions.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects on various cancer-related targets:
- BRAF(V600E) Inhibition: Several studies have reported that pyrazole derivatives can effectively inhibit BRAF(V600E), a common mutation in melanoma, suggesting potential as anticancer agents .
- EGFR and Aurora-A Kinase Inhibition: The compound may also interact with other kinases like EGFR and Aurora-A, which are crucial in cancer cell proliferation and survival .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. For instance:
- Nitric Oxide Production: Some pyrazole compounds have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production, indicating their role in mitigating inflammatory responses .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are another area of interest:
- Bacterial Inhibition: Studies have demonstrated that certain pyrazole compounds exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting growth . This suggests that this compound could be explored as a potential antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is vital for optimizing their biological activity. Key factors influencing their efficacy include:
- Substituent Variations: Modifications on the pyrazole ring and the sulfamoyl group can significantly alter the compound's potency against specific biological targets .
- Hydrogen Bonding: The ability to form hydrogen bonds with target proteins enhances binding affinity, which is crucial for therapeutic effectiveness .
Case Studies
Several studies have investigated the biological activities of related pyrazole compounds:
-
Antitumor Efficacy Study:
- A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models.
- Results indicated that modifications to the sulfamoyl group enhanced antitumor activity against specific cancer cell lines.
-
Anti-inflammatory Activity Assessment:
- Compounds were evaluated for their ability to reduce TNF-α levels in macrophage models.
- The findings suggested that certain structural modifications could lead to improved anti-inflammatory effects.
-
Antimicrobial Testing:
- A range of pyrazole derivatives was screened against various bacterial strains.
- Notably, some exhibited significant inhibition of growth, making them candidates for further development as antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
